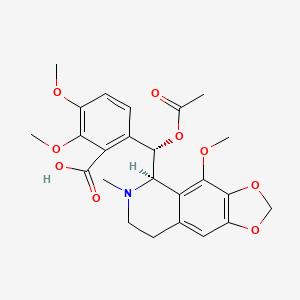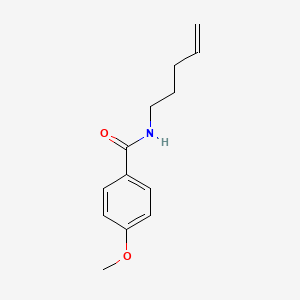silane CAS No. 112471-93-9](/img/structure/B14291895.png)
[(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane is a chemical compound known for its unique structure and properties It is an organosilicon compound that features a silane group bonded to an ethoxy, methyl, and phenyl-substituted propene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. One common method is the reaction of (1-ethoxy-2-methyl-3-phenylprop-1-en-1-yl) alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various applications, such as drug delivery or imaging.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which (1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, making it useful in a variety of applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane can be compared with other similar compounds, such as:
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane: This compound has a similar structure but with a different substitution pattern on the propene moiety.
(1-Methoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane: This compound features a methoxy group instead of an ethoxy group, leading to different reactivity and properties.
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane: This compound has triethylsilyl groups instead of trimethylsilyl groups, affecting its steric and electronic properties.
Properties
CAS No. |
112471-93-9 |
|---|---|
Molecular Formula |
C15H24O2Si |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
(1-ethoxy-2-methyl-3-phenylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C15H24O2Si/c1-6-16-15(17-18(3,4)5)13(2)12-14-10-8-7-9-11-14/h7-11H,6,12H2,1-5H3 |
InChI Key |
VNNAQRAWCHPSFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(C)CC1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)









